molecular formula C16H17N3O2 B4993222 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole

3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B4993222
M. Wt: 283.32 g/mol
InChI Key: JXMYHQRGPQBJIY-UHFFFAOYSA-N
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Description

3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole: is a heterocyclic compound that features an indole moiety, an oxadiazole ring, and a tetrahydropyran (oxan) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole or oxadiazole precursor is replaced by a tetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: Both the indole and oxadiazole rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound is of interest for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-4-yl)-5-(methyl)-1,2,4-oxadiazole
  • 3-(1H-indol-4-yl)-5-(phenyl)-1,2,4-oxadiazole
  • 3-(1H-indol-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole lies in the presence of the tetrahydropyran group, which can impart different physicochemical properties compared to other similar compounds. This can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1H-indol-4-yl)-5-(oxan-4-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-2-13(12-4-7-17-14(12)3-1)16-18-15(21-19-16)10-11-5-8-20-9-6-11/h1-4,7,11,17H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYHQRGPQBJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2=NC(=NO2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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